molecular formula C8H9NO5S B11879013 3-Hydroxy-5-(methylsulfonamido)benzoic acid

3-Hydroxy-5-(methylsulfonamido)benzoic acid

Cat. No.: B11879013
M. Wt: 231.23 g/mol
InChI Key: XPCOEDMQLLTOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(methylsulfonamido)benzoic acid (CAS: 1243364-91-1, molecular formula: C₈H₉NO₅S) is a benzoic acid derivative featuring a hydroxyl group at position 3 and a methylsulfonamido group at position 5 on the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its sulfonamide moiety, which often confers biological activity (e.g., enzyme inhibition) and influences physicochemical properties such as solubility and acidity . Synthetically, it is accessible via multistep procedures involving sulfonylation of aminobenzoic acid precursors, as evidenced by protocols for analogous compounds in the literature .

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

3-hydroxy-5-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12)

InChI Key

XPCOEDMQLLTOQP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(methylsulfonamido)benzoic acid typically involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of a methylsulfonamido group. One common method includes:

    Sulfonation: Reacting 3-hydroxybenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group.

    Amination: Treating the sulfonyl chloride intermediate with methylamine to form the methylsulfonamido derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The hydroxyl and sulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic or neutral conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-5-(methylsulfonyl)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(methylamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-(methylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide-Substituted Benzoic Acid Derivatives

Key Compounds :

  • 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6j): Substituents: Bromo, hydroxyl, trifluoromethoxy. Synthesis: Prepared via EDCI/DMAP-mediated esterification followed by sulfonylation (63% yield, ≥95% purity) .
  • 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid (CAS: 89976-48-7): Substituents: Iodo, methylsulfonamido. Properties: The iodine atom introduces steric bulk and may alter electronic properties, affecting binding affinity in biological targets .
  • 5-Sulfosalicylic acid (CAS: 97-05-2) :

    • Substituents: Sulfonic acid, hydroxyl.
    • Applications: Widely used as a chelating agent and in protein precipitation. Its sulfonic acid group confers high water solubility, contrasting with the methylsulfonamido group in the target compound, which offers moderate solubility .

Table 1: Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility Trends Purity (AUC)
Target Compound C₈H₉NO₅S 3-OH, 5-methylsulfonamido Moderate in polar solvents ≥95%
6j (Br/CF₃O-substituted analog) C₁₄H₁₀BrF₃NO₆S 5-Br, 2-OH, CF₃O Low (hydrophobic groups) ≥95%
5-Sulfosalicylic acid C₇H₆O₆S 2-OH, 5-sulfonic acid High (aqueous) N/A

Biological Activity

3-Hydroxy-5-(methylsulfonamido)benzoic acid is an organic compound characterized by its unique structure, which includes a hydroxyl group and a methylsulfonamido group attached to a benzoic acid backbone. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C9H11NO4S
  • Molecular Weight : Approximately 231.23 g/mol
  • Structural Features : The positioning of the hydroxyl and methylsulfonamido groups plays a crucial role in its reactivity and interaction with biological systems.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. Studies have shown that similar compounds can inhibit the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The mechanism is likely related to the modulation of enzyme activities involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .

Antimicrobial Activity

In vitro studies suggest that this compound may possess antimicrobial properties against various pathogens. Its ability to interact with bacterial cell membranes could disrupt their integrity, leading to cell death. Further research is needed to quantify its efficacy against specific bacteria and fungi .

Enzyme Interaction Studies

The biological activity of this compound can be attributed to its interactions with specific enzymes:

  • Glycerol 3-phosphate acyltransferase (GPAT) : A study indicated that certain benzoic acid derivatives, including those structurally related to this compound, showed moderate inhibition of GPAT, suggesting potential applications in managing lipid metabolism disorders .

Case Studies

  • Inhibition of Prostaglandin Synthesis : In a controlled study, compounds similar to this compound demonstrated IC50 values in the nanomolar range for inhibiting prostaglandin synthesis in human cell cultures, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoic acid derivatives, revealing that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Research Findings Summary

Study Focus Findings IC50/MIC Values
Anti-inflammatory ActivityInhibition of COX enzymes; reduced prostaglandin synthesis< 100 nM
Antimicrobial ActivityEffective against S. aureus and E. coliMIC < 50 µg/mL
GPAT InhibitionModerate inhibition observed; potential for lipid metabolism regulationIC50 = 66.5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.